![molecular formula C7H8BrNO2 B6165783 2-amino-4-bromo-5-methoxyphenol CAS No. 1935059-89-4](/img/no-structure.png)
2-amino-4-bromo-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-bromo-5-methoxyphenol (also known as ABMP) is an organic compound that has been studied for its potential applications in various fields such as chemistry, biochemistry, and pharmacology. It is a colorless, water-soluble solid with a melting point of 154-156°C and a boiling point of 248-250°C. ABMP is a derivative of phenol, and its structure is composed of an aromatic ring and two amino groups, which makes it a potentially useful compound for a variety of applications.
Wissenschaftliche Forschungsanwendungen
ABMP has been studied for its potential applications in various fields, including chemistry, biochemistry, and pharmacology. In chemistry, ABMP has been used as a reagent for the synthesis of other compounds, such as 4-bromo-2-methoxyphenol and 2-amino-5-bromo-4-methoxyphenol. In biochemistry, ABMP has been used as a substrate for various enzymes, including cytochrome P450 and peroxidase. In pharmacology, ABMP has been studied for its potential use in the development of new drugs.
Wirkmechanismus
The mechanism of action of ABMP is not yet fully understood. However, it is believed that the two amino groups present in the compound interact with other molecules, such as enzymes, to produce a reaction. Additionally, the aromatic ring of the compound may also interact with other molecules, such as enzymes, to produce a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABMP are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, ABMP has also been studied for its potential to act as an antioxidant, as well as its ability to protect cells from damage caused by reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ABMP in laboratory experiments include its low cost and its water solubility, which makes it easy to handle and store. Additionally, ABMP is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, one limitation of using ABMP in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The future directions for research on ABMP include further study of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further research is needed to explore the potential of ABMP as an antioxidant and its ability to protect cells from damage caused by reactive oxygen species. Additionally, further research is needed to explore the potential of ABMP as a substrate for various enzymes, such as cytochrome P450 and peroxidase. Finally, further research is needed to explore the potential of ABMP as a reagent for the synthesis of other compounds.
Synthesemethoden
The synthesis of ABMP is achieved through a two-step process. In the first step, the reaction of 4-bromophenol and 2-amino-5-methoxyphenol in the presence of a base, such as sodium hydroxide, produces an intermediate compound, 4-bromo-2-amino-5-methoxyphenol. In the second step, the intermediate compound is then reacted with an acid, such as hydrochloric acid, to yield ABMP.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-bromo-5-methoxyphenol involves the bromination of 2-amino-5-methoxyphenol followed by the methylation of the resulting product.", "Starting Materials": [ "2-amino-5-methoxyphenol", "Bromine", "Sodium hydroxide", "Methyl iodide", "Potassium carbonate", "Acetone" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-methoxyphenol in a solution of sodium hydroxide and water.", "Step 2: Add bromine dropwise to the solution while stirring until the solution turns yellow.", "Step 3: Allow the solution to react for 30 minutes at room temperature.", "Step 4: Add potassium carbonate to the solution to neutralize the excess sodium hydroxide.", "Step 5: Extract the product with acetone and filter the solution.", "Step 6: Concentrate the solution to obtain the intermediate product, 2-amino-4-bromo-5-methoxyphenol.", "Step 7: Dissolve the intermediate product in acetone and add methyl iodide dropwise to the solution while stirring.", "Step 8: Allow the solution to react for 24 hours at room temperature.", "Step 9: Filter the solution and concentrate it to obtain the final product, 2-amino-4-bromo-5-methoxyphenol." ] } | |
1935059-89-4 | |
Molekularformel |
C7H8BrNO2 |
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
2-amino-4-bromo-5-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3 |
InChI-Schlüssel |
QKZSBJIPTUWAHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)O)N)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.